Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate
CAS No.: 1452383-14-0
Cat. No.: VC2985625
Molecular Formula: C12H23BF3KN2O3
Molecular Weight: 350.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1452383-14-0 |
---|---|
Molecular Formula | C12H23BF3KN2O3 |
Molecular Weight | 350.23 g/mol |
IUPAC Name | potassium;trifluoro-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxymethyl]boranuide |
Standard InChI | InChI=1S/C12H23BF3N2O3.K/c1-12(2,3)21-11(19)18-6-4-17(5-7-18)8-9-20-10-13(14,15)16;/h4-10H2,1-3H3;/q-1;+1 |
Standard InChI Key | VWUIDRICJGFLPT-UHFFFAOYSA-N |
SMILES | [B-](COCCN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Canonical SMILES | [B-](COCCN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Introduction
Chemical Properties and Structure
Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate is characterized by its unique molecular structure that incorporates a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group linked to a trifluoroborate moiety through an ethoxymethyl spacer. This arrangement provides distinct reactivity patterns that are highly valuable in organic synthesis.
Basic Identification and Physical Properties
The compound is identified by several key parameters as outlined in Table 1.
Table 1: Physical and Chemical Properties of Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate
Property | Value |
---|---|
CAS Number | 1452383-14-0 |
Molecular Formula | C₁₂H₂₃BF₃KN₂O₃ |
Molecular Weight | 350.23 g/mol |
IUPAC Name | potassium;trifluoro-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxymethyl]boranuide |
InChI Key | VWUIDRICJGFLPT-UHFFFAOYSA-N |
Canonical SMILES | B-(F)(F)F.[K+] |
Appearance | Typically a white to off-white solid |
Storage Recommendation | 2–8°C in airtight containers |
The compound features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in biological systems . This structural arrangement provides significant functionality for various synthetic applications.
Structural Features and Conformation
The structure of Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate contains several key functional groups:
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A piperazine ring - providing a secondary amine functionality
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A Boc protecting group - offering protection for one of the piperazine nitrogens
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An ethoxymethyl spacer - connecting the piperazine to the trifluoroborate moiety
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A trifluoroborate group - enhancing the electrophilicity and providing unique reactivity patterns
The trifluoroborate moiety enhances the compound's reactivity, making it suitable for various coupling reactions in drug development. The presence of the Boc protecting group allows for selective deprotection under acidic conditions, enabling further functionalization after cross-coupling reactions .
Synthesis and Characterization
Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate is typically synthesized through a multi-step process involving protection, alkylation, and trifluoroborate formation. Understanding these synthetic routes is essential for researchers working with this compound.
Synthetic Approaches
The general synthetic pathway for this compound typically involves:
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Boc protection of piperazine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions
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Ethoxymethylation of the Boc-protected piperazine with ethoxymethyl bromide in the presence of a base
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Formation of the trifluoroborate salt by reacting the intermediate with potassium hydrogen fluoride (KHF₂) in aqueous ethanol
Critical parameters during synthesis include maintaining pH between 6-7 and temperature between 20-25°C during the trifluoroborate formation step to prevent Boc group cleavage.
Analytical Characterization
Verification of structural integrity typically employs multiple analytical techniques:
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NMR Spectroscopy: Provides structural confirmation and purity assessment
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Mass Spectrometry (HRMS): Typically shows the molecular ion [M-K]⁻ in negative-ion mode
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Elemental Analysis: Verifies boron and fluorine content with acceptable deviation less than 0.3%
These analytical methods ensure the identity and purity of the synthesized compound, which is crucial for its application in pharmaceutical research and organic synthesis.
Reactivity and Chemical Applications
Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate has gained significant attention in synthetic organic chemistry, particularly for its role in Suzuki-Miyaura cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
Parameter | Common Conditions |
---|---|
Catalyst | Pd(OAc)₂ or Pd(dppf)Cl₂ |
Ligand | SPhos or XPhos |
Base | K₂CO₃ or K₃PO₄ |
Solvent System | Toluene/H₂O or t-BuOH/H₂O |
Temperature | 85-100°C |
Reaction Time | 22-24 hours |
Electrophile Scope | Aryl/heteroaryl halides, mesylates |
One notable advantage of this compound is its effectiveness in coupling with both aryl and heteroaryl mesylates under standard coupling conditions, offering an alternative to traditional halide-based methodologies .
Boc Deprotection Reactions
Following cross-coupling, the Boc protecting group can be selectively removed under acidic conditions to expose the free piperazine nitrogen:
Table 3: Boc Deprotection Conditions
Reagent | Conditions | Outcome |
---|---|---|
4M HCl in dioxane | 2-4 hours, room temperature | Free piperazine salt |
TFA in dichloromethane | 2-4 hours, room temperature | Free piperazine TFA salt |
This deprotection step is critical for synthesizing various bioactive molecules, particularly GPR6 modulators that have therapeutic potential .
Biological Activity and Pharmaceutical Applications
Research has revealed significant biological activity associated with Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate and its derivatives, particularly in neurological applications.
GPR6 Modulation
The compound has been identified as a modulator of GPR6 (G-protein-coupled receptor 6), which is implicated in various neurological disorders . GPR6 modulation affects dopaminergic signaling pathways, offering therapeutic potential for several conditions:
Table 4: Neurological Conditions Associated with GPR6 Modulation
Condition | Potential Mechanism | Therapeutic Relevance |
---|---|---|
Parkinson's Disease | Modulation of dopaminergic signaling | Moderate activity |
Huntington's Disease | Counteracting effects of dopamine signaling | High potential for derivative compounds |
Cognitive Disorders | Decreased cAMP levels in medium spiny neurons | Low to moderate activity |
Schizophrenia | Modulation of striatal dopamine pathways | Under investigation |
Bipolar Disorders | Regulation of neurotransmitter signaling | Under investigation |
Research indicates that compounds targeting GPR6 can potentially alleviate symptoms associated with these disorders through modulation of dopaminergic signaling pathways .
Drug Development Applications
The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its trifluoroborate moiety enhances reactivity, making it suitable for various coupling reactions in drug development. This property allows for the formation of complex molecules that can be tailored for specific therapeutic targets.
A patent by US10273225B2 describes the use of this compound in the synthesis of pyrazine derivatives as GPR6 modulators, demonstrating its direct application in pharmaceutical development . These derivatives have shown promising activity in preclinical models of neurological disorders.
Comparative Analysis with Structurally Similar Trifluoroborates
Understanding the relationship between Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate and structurally similar compounds provides valuable insights into structure-activity relationships and reactivity patterns.
Structural Comparisons
Several related trifluoroborate compounds share structural similarities but differ in key aspects:
Table 5: Comparison with Structurally Similar Trifluoroborates
Compound | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate | 1452383-14-0 | C₁₂H₂₃BF₃KN₂O₃ | Contains ethoxymethyl spacer |
Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate | 936329-97-4 | C₁₀H₁₉BF₃KN₂O₂ | Lacks ethoxymethyl spacer |
Potassium 1-Boc-piperidin-4-yltrifluoroborate | 1430219-71-8 | C₁₀H₁₈BF₃KNO₂ | Contains piperidin instead of piperazine |
The presence or absence of spacer groups between the protected amine and the trifluoroborate moiety significantly impacts the reactivity and applications of these compounds .
Reactivity Differences
The structural variations between these compounds result in distinct reactivity patterns:
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Steric Effects: The ethoxymethyl spacer in Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate increases the distance between the reactive trifluoroborate group and the bulky Boc-piperazine, potentially reducing steric hindrance during cross-coupling reactions .
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Electronic Effects: The electron-donating or withdrawing properties of the different substituents affect the electron density at the boron center, influencing the rate and efficiency of transmetalation steps in coupling reactions .
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Solubility Profiles: The additional ethoxy group in Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate may enhance solubility in certain organic solvents compared to its more compact analogs.
These differences make each compound uniquely suited for specific synthetic applications in medicinal chemistry and drug discovery.
Current Research and Future Perspectives
Research involving Potassium 2-(4-Boc-piperazin-1-yl)ethoxymethyltrifluoroborate continues to evolve, with emerging applications in diverse areas of chemistry and medicinal research.
Emerging Applications
Recent research has explored several novel applications:
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Targeted Protein Degradation: The compound has potential applications in the development of proteolysis-targeting chimeras (PROTACs) and molecular glues for targeted protein degradation, as suggested by related patent literature .
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Expanded Cross-Coupling Methodologies: Research continues to broaden the scope of cross-coupling reactions involving this compound, particularly with challenging electrophiles and under milder conditions .
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Bioorthogonal Chemistry: The unique reactivity profile of the trifluoroborate moiety makes this compound potentially valuable in bioorthogonal chemistry applications for in vivo labeling and imaging.
Future Research Directions
Several promising research directions include:
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Green Chemistry Applications: Development of more environmentally friendly reaction conditions using water as a co-solvent or microwave-assisted synthesis to reduce reaction times and energy consumption.
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Combinatorial Library Development: Utilization in high-throughput synthesis of diverse compound libraries for drug discovery, particularly targeting neurological disorders through GPR6 modulation .
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Flow Chemistry Integration: Adaptation of reaction protocols to continuous flow systems for more efficient and scalable synthesis of pharmaceutical intermediates.
These evolving research areas highlight the continuing significance of this compound in contemporary chemical and pharmaceutical research.
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